molecular formula C16H18N2O6S B6520752 N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide CAS No. 896314-72-0

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No. B6520752
CAS RN: 896314-72-0
M. Wt: 366.4 g/mol
InChI Key: YPMORISUHMZJRQ-UHFFFAOYSA-N
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Description

“N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide” is a chemical compound . The molecular weight of this compound is 412.46 and the molecular formula is C21 H20 N2 O5 S . It has a racemic mixture stereochemistry . The compound has 9 hydrogen bond acceptors and 2 hydrogen bond donors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu(II), Co(II), Ni(II) and Zn(II) acetates yielded complexes with a stoichiometric ratio of 1:2 (M:L) .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring attached to a benzenesulfonyl group and an ethanediamide group . The compound exists as a racemic mixture . The compound has a logP value of 1.9443, a logD value of 1.9131, and a logSw value of -2.3754 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 412.46 and a molecular formula of C21 H20 N2 O5 S . It has a logP value of 1.9443, a logD value of 1.9131, and a logSw value of -2.3754 . The compound has 9 hydrogen bond acceptors and 2 hydrogen bond donors .

properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c19-9-8-17-15(20)16(21)18-11-14(13-7-4-10-24-13)25(22,23)12-5-2-1-3-6-12/h1-7,10,14,19H,8-9,11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMORISUHMZJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCO)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide

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